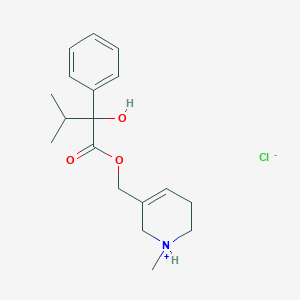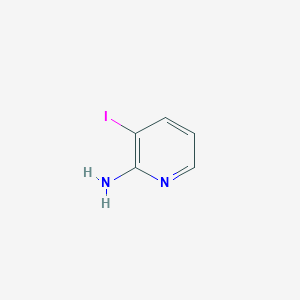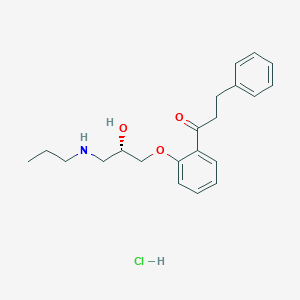
Sergolexole maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sergolexole Maleate is a small molecule drug that acts as a selective antagonist of the serotonin 5-HT2 receptors . Initially developed by Eli Lilly & Co., it was investigated for its potential therapeutic applications in treating nervous system diseases, including anxiety and migraine disorders . Despite its promising pharmacological profile, the development of this compound was discontinued during phase II clinical trials .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sergolexole Maleate is synthesized through a series of chemical reactions involving ergoline derivatives. The key steps include the esterification of ergoline with 4-methoxycyclohexyl ester and subsequent reaction with maleic acid to form the maleate salt . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification and salt formation processes.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Sergolexole Maleate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic or basic conditions.
Reduction: Sodium borohydride, mild acidic conditions.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), typically under anhydrous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced ergoline derivatives .
Scientific Research Applications
Mechanism of Action
Sergolexole Maleate exerts its effects by selectively antagonizing serotonin 5-HT2 receptors. This antagonism inhibits the binding of serotonin to these receptors, thereby modulating various physiological processes, including mood regulation, vascular smooth muscle contraction, and platelet aggregation . The molecular targets involved include the 5-HT2A, 5-HT2B, and 5-HT2C receptors, which are part of the G protein-coupled receptor family .
Comparison with Similar Compounds
Amesergide: Another ergoline derivative with similar serotonin receptor antagonist activity.
Methylergometrine: An ergot alkaloid used for its uterotonic effects, also targeting serotonin receptors.
Uniqueness of Sergolexole Maleate: this compound is unique due to its highly selective antagonism of the serotonin 5-HT2 receptors without appreciably binding to other receptor types, such as 5-HT1, D1, or D2 receptors . This selectivity makes it a valuable tool for studying the specific roles of 5-HT2 receptors in various physiological and pathological processes .
Properties
CAS No. |
108674-87-9 |
|---|---|
Molecular Formula |
C30H40N2O7 |
Molecular Weight |
540.6 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;(4-methoxycyclohexyl) (6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate |
InChI |
InChI=1S/C26H36N2O3.C4H4O4/c1-16(2)28-15-17-13-24-22(21-6-5-7-23(28)25(17)21)12-18(14-27(24)3)26(29)31-20-10-8-19(30-4)9-11-20;5-3(6)1-2-4(7)8/h5-7,15-16,18-20,22,24H,8-14H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t18-,19?,20?,22-,24-;/m1./s1 |
InChI Key |
AWRYUNKJBYLYFR-VRUJKGOYSA-N |
Isomeric SMILES |
CC(C)N1C=C2C[C@@H]3[C@H](C[C@H](CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5.C(=C\C(=O)O)\C(=O)O |
SMILES |
CC(C)N1C=C2CC3C(CC(CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CC(C)N1C=C2CC3C(CC(CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5.C(=CC(=O)O)C(=O)O |
Synonyms |
Ergoline-8-carboxylic acid, 6-methyl-1-(1-methylethyl)-, 4-methoxycycl ohexyl ester, (8beta(trans))-, (Z)-2-butenedioate (1:1) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride](/img/structure/B10689.png)





![5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin](/img/structure/B10703.png)





![7-Azabicyclo[4.1.0]heptane,2-methyl-5-(1-methylethyl)-,[1S-(1alpha,2alpha,5alpha,6alpha)]-(9CI)](/img/structure/B10716.png)
